MAO-B Enzyme Inhibition: Direct Comparison with Positional Isomer Analogs
2-(2-Methoxy-5-methylphenyl)propanal demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.90 μM (1.90E+3 nM) in Sf9 cell-expressed enzyme assays using 5-phenylacetaldehyde as substrate [1]. While comparative data for other phenylpropanal derivatives in the same assay system are not available, this provides a baseline for evaluating this scaffold's MAO-B engagement, which may differ from positional isomers such as 2-(3-methoxy-4-methylphenyl)-propan-1-ol that exhibit distinct enantioselectivity profiles in enzymatic resolutions [2].
| Evidence Dimension | MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.90 μM (1.90E+3 nM) |
| Comparator Or Baseline | No direct comparator in same assay; class-level inference to other phenylpropanoid derivatives |
| Quantified Difference | Not calculable (cross-study) |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production assay; 1 hr incubation |
Why This Matters
Establishes a quantifiable baseline for MAO-B inhibitory activity, enabling informed selection when screening phenylpropanoid derivatives for neurological target engagement.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804). Affinity Data: IC50 = 1.90E+3 nM for human recombinant MAO-B expressed in Sf9 cells. View Source
- [2] Shafioul ASM, Cheong CS. Lipase catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives as building block for phenolic sesquiterpenes. J Mol Catal B Enzym. 2012;74(3-4):199-203. View Source
